1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Introduction of the pyrrolidine sulfonyl group: This step may involve the reaction of pyrrolidine with sulfonyl chloride under basic conditions.
Formation of the piperidine carboxamide: This can be synthesized by reacting piperidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, followed by coupling with the furan-2-carbonyl group.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include furanones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring and the sulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide include:
Furan derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-1-sulfonamide.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxamide.
Properties
Molecular Formula |
C21H25N3O5S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c25-20(16-9-13-23(14-10-16)21(26)19-4-3-15-29-19)22-17-5-7-18(8-6-17)30(27,28)24-11-1-2-12-24/h3-8,15-16H,1-2,9-14H2,(H,22,25) |
InChI Key |
VYFQQESENHMGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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